N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a triazolopyridazinyl moiety, and a piperidine carboxamide group
Properties
Molecular Formula |
C18H20N6O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H20N6O2/c1-26-15-7-3-2-6-14(15)20-18(25)13-5-4-10-23(11-13)17-9-8-16-21-19-12-24(16)22-17/h2-3,6-9,12-13H,4-5,10-11H2,1H3,(H,20,25) |
InChI Key |
DJLNTRRYRIRXJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is attached via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Pharmacological Applications
1.1 Inhibition of Tankyrases
One of the primary applications of compounds related to the triazolo[4,3-b]pyridazine structure is their role as inhibitors of tankyrases (TNKSs). Tankyrases are enzymes implicated in various diseases, including cancer and degenerative disorders. The compound has shown promise as a selective inhibitor, which could lead to new treatments for conditions influenced by TNKS activity. For instance, structure-based optimization has identified derivatives that exhibit low nanomolar activity against TNKSs, indicating their potential as pharmacological tools for further biological characterization and therapeutic development .
1.2 Anti-Cryptosporidium Activity
Another notable application is in the treatment of infections caused by Cryptosporidium, a parasite that can cause severe gastrointestinal illness. The triazolopyridazine derivatives have been evaluated for their efficacy against this pathogen. Initial studies suggest that modifications to the compound's structure can enhance its potency and reduce cardiotoxicity risks associated with certain derivatives. Specifically, the optimization of linkers in these compounds has led to improved pharmacokinetic profiles and effectiveness against Cryptosporidium in vivo .
Mechanistic Insights
Understanding the mechanisms by which N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide exerts its effects is crucial for its application in drug development.
2.1 Structure-Activity Relationship (SAR)
The exploration of structure-activity relationships has revealed that specific modifications to the piperidine and triazolopyridazine components significantly influence biological activity. For example, varying the substituents on the aryl tail group can alter the compound's potency and selectivity towards target enzymes like TNKSs or against parasites like Cryptosporidium. .
2.2 Crystallographic Studies
Crystallographic analyses have provided insights into how these compounds interact at a molecular level with their targets. Detailed structural data from crystallization experiments have been essential for understanding binding affinities and optimizing lead compounds for better therapeutic efficacy .
Case Studies and Research Findings
Several studies illustrate the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-1-(pyridazin-6-yl)piperidine-3-carboxamide
- N-(2-methoxyphenyl)-1-(triazolopyridazin-6-yl)piperidine-3-carboxamide
Uniqueness
N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is unique due to the presence of the triazolopyridazinyl moiety, which imparts distinct chemical and biological properties
Biological Activity
N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine ring linked to a triazolo[4,3-b]pyridazine moiety and a methoxyphenyl substituent. Its molecular formula is with a molecular weight of approximately 348.41 g/mol.
Biological Activity Overview
Research has indicated that derivatives of triazolo[4,3-b]pyridazines exhibit various biological activities, including:
- Antitumor Activity : Compounds similar to this compound have shown promising results against multiple cancer cell lines.
- Inhibition of Tankyrases (TNKSs) : The compound has been explored for its role as a selective inhibitor of tankyrases, which are implicated in various diseases including cancer and degenerative disorders. Structure-based optimization studies have suggested that modifications to the triazolo[4,3-b]pyridazine core enhance inhibitory potency against TNKSs .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary data suggest:
- Targeting Enzymatic Pathways : The inhibition of TNKSs suggests that the compound may interfere with poly(ADP-ribose) polymerase (PARP) activity and related signaling pathways involved in cell proliferation and apoptosis .
- Molecular Interactions : Docking studies indicate that the compound may interact favorably with key active sites in target proteins, enhancing its inhibitory effects .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- In Vitro Studies : A series of triazolo[4,3-b]pyridazine derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. Specific compounds demonstrated IC50 values in the low micromolar range, indicating significant antitumor activity .
- Crystallographic Studies : Structural analysis revealed that certain substitutions on the triazolo[4,3-b]pyridazine scaffold significantly affect biological activity. For instance, compounds with hydrophobic side chains exhibited enhanced binding affinities to TNKSs .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
